molecular formula C8H9NO3 B1480554 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 1934971-05-7

6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1480554
CAS No.: 1934971-05-7
M. Wt: 167.16 g/mol
InChI Key: ISPXFSHXLMDAKK-UHFFFAOYSA-N
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Description

“6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound . It is also known as "methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate" .


Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO3/c1-12-7(11)9(4-10)2-8(3-9)5-13-6-8/h2-3,5-6H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 167.16 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Spirocyclic Amino Acids : The synthesis of novel amino acids such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These compounds are added to the family of sterically constrained amino acids, highlighting their importance in the field of chemistry and drug design for their steric and electronic properties Radchenko, Grygorenko, & Komarov, 2010.

Biocatalytic Desymmetrization : Desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has facilitated access to enantiomers with high enantiomeric excess (ee). This process emphasizes the utility of spirocyclic compounds in synthesizing chiral building blocks for further chemical synthesis O'Dowd et al., 2022.

Drug Design and Biochemical Studies

Building Blocks for Drug Discovery : Cyclobutane-derived diamines, including 6-amino-3-azaspiro[3.3]heptane, have been identified as promising sterically constrained diamine building blocks for drug discovery. Their synthesis and molecular structures have been elaborated, providing insights into their conformational preferences and potential utility in developing new pharmaceutical compounds Radchenko et al., 2010.

Advanced Materials and Methodologies

Photocatalytic Cycloaddition Reactions : Intermolecular cross-selective [2 + 2] photocycloaddition reactions involving spirocyclic compounds have been developed, offering an efficient pathway to polysubstituted 2-oxaspiro[3.3]heptane motifs. This method, facilitated by visible-light triplet photosensitization, showcases the spirocyclic compounds' role in synthesizing complex structures relevant to medicinal chemistry Murray et al., 2021.

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral according to the Hazard Classifications . The safety information includes several hazard statements such as H302, H312, H315, H319, H332, H335, and several precautionary statements .

Properties

IUPAC Name

6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-3-8(6(10)11)1-7(2-8)4-12-5-7/h1-2,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPXFSHXLMDAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C#N)C(=O)O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 3
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 4
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 5
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 6
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid

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